Product packaging for 8-Methylnonane-1,2-diamine(Cat. No.:CAS No. 67874-35-5)

8-Methylnonane-1,2-diamine

Cat. No.: B14462109
CAS No.: 67874-35-5
M. Wt: 172.31 g/mol
InChI Key: WIAZXDYYMPLERR-UHFFFAOYSA-N
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Description

8-Methylnonane-1,2-diamine is a branched-chain aliphatic diamine that serves as a versatile building block in organic synthesis and materials science research. Its structure, featuring a long hydrocarbon chain with a methyl branch and two primary amino groups, makes it a valuable monomer for the development of specialized polyamide plastics and polyurethanes . In polymer research, the diamine can undergo condensation polymerization with dicarboxylic acids to produce nylons, where the 8-methyl branch can influence the crystallinity, flexibility, and thermal properties of the resulting material . Furthermore, it can be used in moisture-curable systems; the primary amine can be pre-reacted with isocyanates to form an aldimine, which acts as a blocked amine that hydrolyzes upon exposure to atmospheric moisture, regenerating the diamine and enabling cross-linking in sealants and adhesives without releasing volatile by-products . The compound is also of interest as a potential precursor for chiral ligands or catalysts, as 1,2-diamine motifs are commonly found in structures that facilitate asymmetric synthesis . Researchers are exploring its use in creating surfactants and corrosion inhibitors, where the long alkyl chain provides hydrophobicity and the amine groups offer sites for functionalization or interaction with metal surfaces. This product is intended for research and development purposes only in a laboratory setting and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H24N2 B14462109 8-Methylnonane-1,2-diamine CAS No. 67874-35-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67874-35-5

Molecular Formula

C10H24N2

Molecular Weight

172.31 g/mol

IUPAC Name

8-methylnonane-1,2-diamine

InChI

InChI=1S/C10H24N2/c1-9(2)6-4-3-5-7-10(12)8-11/h9-10H,3-8,11-12H2,1-2H3

InChI Key

WIAZXDYYMPLERR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCC(CN)N

Origin of Product

United States

Synthetic Methodologies for 8 Methylnonane 1,2 Diamine

Established Synthetic Routes and Reaction Conditions

Established synthetic routes to vicinal diamines often involve the formation of a key carbon-carbon or carbon-nitrogen bond to set the 1,2-difunctional pattern. ua.esorganic-chemistry.org For a molecule like 8-methylnonane-1,2-diamine, a multi-step approach is necessary to build the ten-carbon backbone with the required methyl branch and then install the diamine moiety.

Multi-step Reaction Sequences for Carbon Chain Assembly and Diamine Formation

A plausible retrosynthetic analysis of this compound suggests that the diamine functionality can be installed on a pre-existing C10 alkene backbone. A key intermediate would therefore be 8-methylnon-1-ene. This alkene can be synthesized through a Wittig reaction, a reliable method for carbon-carbon double bond formation. nih.gov

Wittig Reaction: The carbon backbone can be assembled by the reaction of a C8 ylide with a C2 aldehyde. Specifically, the ylide generated from (7-methylheptyl)triphenylphosphonium bromide and a strong base like n-butyllithium can be reacted with formaldehyde to yield 8-methylnon-1-ene.

Dihydroxylation: The resulting alkene can then be subjected to dihydroxylation to introduce two hydroxyl groups on the first and second carbons. This is commonly achieved using osmium tetroxide (OsO₄) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO).

Conversion to Dimesylate: The diol is then converted to a more reactive intermediate, such as a dimesylate, by reacting it with methanesulfonyl chloride in the presence of a base like triethylamine.

Azide Substitution: The dimesylate can undergo a double nucleophilic substitution with sodium azide to introduce two azide groups. This reaction typically proceeds via an Sₙ2 mechanism, leading to inversion of stereochemistry if the diol was chiral.

Reduction to Diamine: Finally, the diazide is reduced to the desired 1,2-diamine. A common and effective method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with lithium aluminum hydride (LiAlH₄).

An alternative to the dihydroxylation-dimesylation-azidation sequence is the direct diamination of the alkene, although this can be more challenging to control. organic-chemistry.org

Precursor Compounds and Intermediate Derivatization Strategies

The key precursors for the proposed synthetic route are:

7-Methylheptyl bromide: This can be synthesized from commercially available 6-methylheptan-1-ol via bromination with a reagent like phosphorus tribromide (PBr₃).

Triphenylphosphine: A commercially available reagent used to form the phosphonium salt.

Formaldehyde: The C1 electrophile in the Wittig reaction.

The intermediate derivatization strategies are crucial for the successful installation of the amine groups:

8-Methylnon-1-ene: The primary product of the carbon chain assembly.

8-Methylnonane-1,2-diol: The dihydroxylation product. Its formation sets the stage for the introduction of the nitrogen functionalities.

8-Methylnonane-1,2-diyl dimethanesulfonate: This derivatization converts the hydroxyl groups into good leaving groups (mesylates), facilitating the subsequent nucleophilic substitution with azide ions.

1,2-Diazido-8-methylnonane: The precursor to the final diamine, formed by the Sₙ2 reaction.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering more efficient and selective methods for bond formation. dntb.gov.uaua.esnih.gov Several steps in the synthesis of this compound can be facilitated by catalytic methods.

Homogeneous Catalysis in Amine Functionalization

Homogeneous catalysts are soluble in the reaction medium and can offer high selectivity. In the context of synthesizing this compound, a key application of homogeneous catalysis would be in the asymmetric dihydroxylation of 8-methylnon-1-ene.

Asymmetric Dihydroxylation: Using a Sharpless asymmetric dihydroxylation protocol, which employs a chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) in conjunction with osmium tetroxide, it is possible to synthesize an enantiomerically enriched 8-methylnonane-1,2-diol. This would ultimately lead to a chiral version of the final diamine.

Another potential application is the rhodium-catalyzed hydroamination of an appropriate allylic amine precursor, which could offer a more atom-economical route to the diamine. nih.gov

Reaction Step Homogeneous Catalyst System Typical Conditions Outcome
Asymmetric DihydroxylationOsO₄ (cat.), (DHQ)₂PHAL, K₃Fe(CN)₆, K₂CO₃t-BuOH/H₂O, 0°CEnantioselective formation of 8-methylnonane-1,2-diol
Hydroamination[Rh(cod)₂]BF₄, chiral phosphine ligandAmine, solvent (e.g., THF), heatDirect formation of a protected diamine from an allylic amine

Heterogeneous Catalysis for Reduction and Amination Steps

Heterogeneous catalysts are in a different phase from the reactants and are easily separated from the reaction mixture, which is advantageous for large-scale synthesis and purification.

Catalytic Hydrogenation: The final step of the proposed synthesis, the reduction of 1,2-diazido-8-methylnonane, is ideally carried out using a heterogeneous catalyst. Palladium on activated carbon (Pd/C) is a highly effective and commonly used catalyst for the hydrogenation of azides to amines. The reaction is typically performed under a hydrogen atmosphere in a solvent like ethanol or ethyl acetate.

Reductive Amination: An alternative synthetic strategy could involve the reductive amination of a suitable diketone or hydroxyketone precursor. Heterogeneous catalysts based on nickel, platinum, or palladium are often employed for such transformations. For instance, 8-methylnonane-1,2-dione could be subjected to reductive amination with ammonia and hydrogen over a Raney nickel catalyst.

Reaction Step Heterogeneous Catalyst Typical Conditions Outcome
Azide Reduction10% Pd/CH₂ (1-50 atm), Ethanol, Room TemperatureHigh-yield conversion of 1,2-diazido-8-methylnonane to this compound
Reductive AminationRaney NickelNH₃, H₂ (high pressure), Methanol, Elevated TemperatureConversion of a diketone precursor to the diamine

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. benthamscience.comrsc.orgbenthamdirect.comgctlc.orgnih.gov This involves considerations such as atom economy, the use of safer solvents, and the development of catalytic, rather than stoichiometric, processes.

Atom Economy: The proposed Wittig reaction has a lower atom economy due to the formation of triphenylphosphine oxide as a stoichiometric byproduct. Alternative C-C bond-forming reactions with better atom economy, such as metathesis, could be considered. Direct catalytic hydroamination of an allylic amine is another example of a highly atom-economical reaction. nih.gov

Safer Solvents: Traditional organic solvents like dichloromethane and tetrahydrofuran can be replaced with greener alternatives. For example, 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources, can often substitute for THF. For the final hydrogenation step, ethanol is a relatively benign solvent.

Catalysis: As discussed in section 2.2, the use of catalytic methods for dihydroxylation and reduction is a key green chemistry principle. Catalytic processes reduce waste compared to stoichiometric reagents. For instance, using catalytic OsO₄ with a co-oxidant is preferable to using a full equivalent of the toxic and expensive osmium tetroxide. The use of heterogeneous catalysts is particularly "green" as it simplifies product purification and allows for catalyst recycling.

Renewable Feedstocks: While the proposed synthesis starts from petroleum-derived precursors, future developments could focus on utilizing bio-based starting materials. nih.gov For instance, long-chain fatty acids from plant oils could potentially be converted into suitable precursors for the synthesis of this compound.

Green Chemistry Principle Application in Synthesis Benefit
Atom EconomyUse of catalytic hydroamination instead of a multi-step sequence.Reduced waste generation.
Safer SolventsReplacement of chlorinated solvents with greener alternatives like 2-MeTHF or ethanol.Reduced toxicity and environmental impact.
CatalysisEmploying catalytic asymmetric dihydroxylation and heterogeneous catalytic hydrogenation.Reduced reagent usage, milder reaction conditions, and easier purification.
Renewable FeedstocksExploring synthetic routes from bio-based long-chain fatty acids.Reduced reliance on fossil fuels and increased sustainability.

Solvent Selection and Atom Economy Considerations

The choice of solvent is critical in the synthesis of diamines, as it can influence reaction rates, selectivity, and the ease of product purification. Solvents commonly employed in related transformations, such as the aminolysis of epoxides or reductive amination, include polar aprotic solvents like tetrahydrofuran (THF) and acetonitrile, as well as alcohols like ethanol or methanol. The selection depends on the specific reactants and catalysts used.

Atom economy, a core principle of green chemistry, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. For instance, a hypothetical synthesis of this compound via the direct diamination of 8-methyl-1-nonene would have a high atom economy, as all atoms from the alkene and the aminating agent are incorporated into the product. In contrast, multi-step routes involving protecting groups or stoichiometric reagents that are not incorporated into the final structure would exhibit lower atom economy.

Below is a hypothetical comparison of atom economy for two potential synthetic pathways to this compound.

Table 1: Hypothetical Atom Economy Comparison for this compound Synthesis This table is illustrative and based on general principles of atom economy.

Synthetic Route Reactants Desired Product Byproducts Theoretical Atom Economy (%)
Route A: Direct Amination 8-Methyl-1-nonene + Aminating Agent (e.g., N,N'-di-tert-butyl-diaziridinone) This compound (after deprotection) Acetone (B3395972), Nitrogen ~60-70%

| Route B: From Epoxide | 8-Methyl-1,2-epoxynonane + Ammonia | this compound | Water | ~90% |

Sustainable Catalyst Development and Recyclability

Modern synthetic chemistry emphasizes the use of sustainable and recyclable catalysts to minimize environmental impact. The synthesis of diamines often employs transition metal catalysts, such as those based on rhodium, palladium, or iridium, which are effective but can be costly and toxic. Research is ongoing to develop catalysts based on more earth-abundant and less toxic metals like iron or copper.

Another sustainable approach is the use of organocatalysts, which are small organic molecules that can catalyze reactions without the need for metals. For diamine synthesis, chiral phosphoric acids or amine-derived catalysts have shown promise in promoting enantioselective transformations. Furthermore, biocatalysis, utilizing enzymes to perform chemical transformations, represents a highly sustainable option. Enzymes operate under mild conditions (temperature, pressure, and pH) and can exhibit exceptional selectivity, reducing the formation of byproducts.

Optimization of Reaction Parameters for Yield and Selectivity

The successful synthesis of a specific target molecule like this compound hinges on the careful optimization of reaction parameters. These parameters directly influence the reaction kinetics, product yield, and the stereochemical outcome of the transformation.

Temperature and Pressure Effects on Reaction Kinetics

Temperature is a critical parameter that governs the rate of a chemical reaction. According to the Arrhenius equation, reaction rates typically increase with temperature. However, for complex reactions with multiple possible pathways, temperature can also affect selectivity. An optimal temperature must be found that maximizes the rate of formation of the desired this compound while minimizing the rates of competing side reactions, such as decomposition or the formation of isomers. For many enzymatic and organocatalytic reactions, operating temperatures are often mild, ranging from room temperature to around 60°C, to prevent catalyst degradation and maintain high selectivity.

Pressure is a significant factor primarily in reactions that involve gaseous reagents or produce gaseous byproducts. For instance, in a potential synthesis of this compound via reductive amination of a corresponding keto-amine, hydrogen gas would be a reactant. In such cases, increasing the pressure of hydrogen would increase its concentration in the reaction medium, thereby accelerating the reaction rate. High-pressure conditions can also influence the physical properties of solvents and the conformational states of reactants and catalysts.

Table 2: Illustrative Effect of Temperature on Reaction Yield This data is hypothetical and serves to illustrate general principles of reaction optimization.

Temperature (°C) Reaction Time (hours) Yield of this compound (%) Impurity Level (%)
25 24 65 5
50 12 85 8
75 6 92 15

Stoichiometric Control and Impurity Minimization

Stoichiometry refers to the quantitative relationship between reactants and products in a chemical reaction. Precise control over the molar ratios of the starting materials is essential for maximizing the yield of this compound and minimizing the formation of impurities.

For example, in a synthetic route involving the reaction of a precursor molecule with an aminating agent, using an excess of the aminating agent might drive the reaction to completion but could also lead to undesired side reactions, such as the formation of over-alkylated products where more than one precursor molecule reacts with the amine source. Conversely, using insufficient aminating agent would result in incomplete conversion of the starting material, complicating the purification process.

Impurities can arise from various sources, including side reactions, unreacted starting materials, and catalyst residues. By carefully controlling the stoichiometry, temperature, and reaction time, the formation of these impurities can be significantly reduced. The goal is to identify a stoichiometric ratio that provides the highest possible conversion to the desired product with the lowest formation of byproducts, thus simplifying downstream purification efforts.

Table 3: Impact of Stoichiometry on Product Distribution This table is a hypothetical illustration for a reaction: Precursor + Amine Source -> Product.

Molar Ratio (Precursor:Amine Source) Conversion of Precursor (%) Yield of Desired Product (%) Yield of Side Product (%)
1:0.8 80 78 2
1:1.0 95 92 3
1:1.2 99 94 5

Chemical Reactivity and Reaction Mechanisms of 8 Methylnonane 1,2 Diamine

Nucleophilic Reactivity of Primary Amine Functionalities

The lone pair of electrons on each nitrogen atom of the primary amine groups makes 8-Methylnonane-1,2-diamine a strong nucleophile. This characteristic is the foundation for its participation in substitution and addition reactions with various electrophilic species. The reactivity can be influenced by steric hindrance from the alkyl chain and the potential for intramolecular interactions between the two adjacent amine groups.

Amine Acylation: this compound is expected to react readily with acylating agents such as acyl chlorides, anhydrides, and esters to form amides. The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group (e.g., chloride, carboxylate) to yield the stable amide product. Given the presence of two primary amine groups, the reaction can yield mono- or di-acylated products depending on the stoichiometry of the reactants. Regioselective acylation, where only one amino group is modified, can sometimes be achieved under controlled conditions, particularly if there are differences in steric hindrance or basicity between the two amines, though in a symmetrical molecule like this, statistical distribution is more likely without a directing group. researchgate.net

Amine Alkylation: Alkylation of the amine functionalities involves a nucleophilic substitution reaction (typically SN2) with an alkyl halide or other alkylating agent. uci.eduyoutube.comnih.govlumenlearning.com The nucleophilic amine attacks the electrophilic carbon of the alkylating agent, displacing the leaving group (e.g., a halide). This process can occur sequentially on both nitrogen atoms. Primary amines can be alkylated to form secondary amines, which can be further alkylated to form tertiary amines and, ultimately, quaternary ammonium (B1175870) salts. Controlling the degree of alkylation to selectively obtain mono- or di-alkylated products is a common synthetic challenge. Visible-light-mediated protocols have also been developed for the α-amino alkylation of imines to synthesize 1,2-diamines. rsc.org

Reaction TypeTypical ReagentsGeneral MechanismPotential Products
AcylationAcyl Chlorides (R-COCl), Acid Anhydrides ((R-CO)₂O)Nucleophilic Acyl SubstitutionMono- and Di-amides
AlkylationAlkyl Halides (R-X), Sulfonates (R-OSO₂R')Nucleophilic Substitution (SN2)Mono-, Di-, Tri-, and Tetra-alkylated amines

The 1,2-diamine moiety is a key structural motif for the synthesis of various nitrogen-containing heterocyclic compounds. nih.gov this compound can act as a precursor to five, six, or seven-membered rings when reacted with appropriate bifunctional electrophiles. For instance, reaction with α,β-unsaturated ketones can lead to the formation of benzodiazepine (B76468) derivatives. researchgate.net Similarly, condensation with dicarbonyl compounds (e.g., 1,2- or 1,3-dicarbonyls) can yield cyclic di-imines or other heterocyclic systems like piperazines and diazepines. Palladium-catalyzed intramolecular diamination is another advanced method that can yield cyclic ureas. organic-chemistry.org These cyclization reactions are synthetically valuable for creating complex molecular architectures from simple acyclic precursors. rsc.orgnih.gov

Reactant TypeExample ReagentResulting Heterocycle
1,2-DicarbonylGlyoxal, 2,3-ButanedionePyrazine derivatives
1,3-DicarbonylAcetylacetone, MalondialdehydeDiazepine derivatives
Phosgene or equivalentTriphosgeneEthyleneurea derivatives
Carbon DisulfideCS₂Imidazolidine-2-thione

Condensation Reactions of this compound

Condensation reactions are a cornerstone of amine chemistry, involving the reaction of the nucleophilic amine with a carbonyl compound, typically resulting in the elimination of a water molecule.

Aldimines, a subclass of imines or Schiff bases, are formed from the condensation of a primary amine with an aldehyde. google.comresearchgate.netredalyc.org These reactions are fundamental in both synthetic organic chemistry and biochemistry.

This compound reacts with aldehydes and ketones to form imines. The reaction mechanism begins with the nucleophilic addition of the primary amine to the carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. libretexts.orglibretexts.org This step is typically fast and reversible. The carbinolamine is then dehydrated in an acid-catalyzed elimination step to form the C=N double bond of the imine. libretexts.orglibretexts.org Because this compound possesses two primary amine groups, it can react with one or two equivalents of a carbonyl compound to form a mono-imine or a di-imine, respectively. The reaction is generally reversible and can be driven to completion by removing the water formed during the reaction. libretexts.org

Kinetics: The kinetics of imine formation have been quantified and can be predicted using empirical equations. nih.gov Studies on similar diamines reacting with acetone (B3395972) show that the monoprotonated form of the diamine can react faster than the unprotonated form due to internal acid catalysis of the carbinolamine dehydration step. acs.orgacs.org The rate-determining step can change depending on the pH and the specific reactants. At neutral or high pH, the dehydration of the carbinolamine is often rate-limiting, whereas at low pH, the initial nucleophilic attack can become rate-limiting. acs.org

Thermodynamics: From a thermodynamic standpoint, the position of the equilibrium depends on the stability of the reactants versus the products. The formation of the C=N bond is generally less favorable than the C=O bond it replaces. Therefore, to favor the imine product, the equilibrium must be shifted, usually by removing water via azeotropic distillation or using a dehydrating agent. In some cases, the resulting imine may be particularly stable due to conjugation or other electronic factors. The equilibrium constants (Keq) for imine formation can be influenced by the reaction environment, such as the presence of surfactants. researchgate.netacs.org

Representative Kinetic Data for Imine Formation (General Primary Amines)
AmineAldehydeSolventForward Rate Constant (kf) (M-1s-1)Equilibrium Constant (Keq) (M-1)
AnilineBenzaldehydeAqueous Buffer (pH 7)~0.1 - 1.0~10 - 100
GlycinePyridoxal PhosphateAqueous Buffer (pH 7.4)~10³ - 10⁴~10² - 10³
n-Butylamine2-PyridinecarboxaldehydeMethanolData not typically reportedKinetically favored over thermodynamic products researchgate.net

Note: The data presented are representative values for analogous systems to illustrate the range of kinetic and thermodynamic parameters and are not specific to this compound.

Urethane (B1682113) and Urea (B33335) Linkage Formation with Isocyanates

The presence of two primary amine groups makes this compound highly reactive toward isocyanates. The fundamental reaction involves the nucleophilic attack of the nitrogen atom of the amine group on the electrophilic carbon atom of the isocyanate group (-NCO). This reaction is typically rapid and exothermic, resulting in the formation of a stable urea linkage (-NH-CO-NH-). researchgate.netresearchgate.net When a diamine like this compound reacts with a diisocyanate, this polyaddition reaction forms a polyurea, a polymer characterized by repeating urea units. researchgate.net

The reaction between an isocyanate and an amine to form a urea is generally faster than the reaction between an isocyanate and an alcohol to form a urethane. google.com This high reactivity makes diamines effective as fast-curing agents or chain extenders in polyurethane and polyurea systems.

Mechanism of Polyurethane Prepolymer Formation

In many industrial applications, polyurethane synthesis involves a "prepolymer method." This process is typically a two-step approach designed to better control the final polymer structure and properties.

Prepolymer Synthesis: A polyol (a long-chain molecule with multiple hydroxyl groups) is reacted with a stoichiometric excess of a diisocyanate monomer. This reaction creates an isocyanate-terminated prepolymer, which is a larger molecule with reactive -NCO groups at its ends. google.com The ratio of isocyanate to hydroxyl (NCO/OH) groups is kept above 1:1 to ensure the prepolymer is capped with isocyanate. google.com

Chain Extension: The prepolymer is then reacted with a chain extender. When a diamine such as this compound is used as the chain extender, its two amine groups react with the terminal isocyanate groups of two different prepolymer chains. google.com This step rapidly links the prepolymer chains together through the formation of urea bonds, significantly increasing the molecular weight and building the final poly(urethane-urea) elastomer. researchgate.netmdpi.com

The use of a diamine chain extender introduces hard segments (from the urea groups) into the soft segments (from the polyol backbone), creating a microphase-separated morphology that imparts desirable elastomeric properties to the material. researchgate.net

Factors Influencing Isocyanate Monomer Content

The presence of residual, unreacted isocyanate monomer in a final polymer product is a significant concern due to potential health and environmental impacts. Several factors during the synthesis process influence this residual content.

FactorInfluence on Residual Isocyanate Monomer
Stoichiometric Ratio (NCO:NH2) A ratio close to 1:1 minimizes unreacted monomers. An excess of the isocyanate component will result in higher residual isocyanate content. Conversely, an excess of the diamine component ensures full conversion of the isocyanate but may alter polymer properties.
Reaction Temperature Higher temperatures increase the reaction rate between amines and isocyanates, which can help drive the reaction to completion and reduce monomer content. However, excessive temperatures can also promote side reactions, such as the formation of allophanates (from isocyanate reacting with a urethane group) or biurets (from isocyanate reacting with a urea group), which can affect the polymer network and viscosity. researchgate.netutwente.nl
Catalysts While the amine-isocyanate reaction is very fast, catalysts are sometimes used to control the curing profile. Tertiary amines and organometallic compounds (like tin-based catalysts) can accelerate the reaction, ensuring lower levels of unreacted isocyanate. mdpi.com The choice of catalyst can also influence selectivity and the potential for side reactions. paint.org
Mixing Efficiency Because the reaction is so rapid, inefficient mixing can lead to localized areas with non-ideal stoichiometry, resulting in incomplete reaction and trapped, unreacted monomers. Uniform and rapid mixing is crucial, especially in reaction injection molding (RIM) processes. google.com

Role as an Intermediate in Fine Chemical Synthesis

The bifunctional nature of this compound makes it a valuable building block for more complex molecules in various sectors of the chemical industry.

Pathways to Pesticides and Fungicides

Aliphatic diamines are recognized precursors in the synthesis of various agrochemicals. basf.com Long-chain nitrogen-containing compounds, in particular, have been developed as effective fungicides. nih.gov For example, iminoctadine, an aliphatic nitrogen fungicide, is effective against a range of fungal diseases by disrupting the fungal cell membrane. nih.gov A diamine like this compound could serve as a scaffold to synthesize novel active ingredients. The synthesis pathway would typically involve reacting the diamine with other molecules to introduce specific functional groups responsible for the fungicidal or pesticidal activity. The long, branched alkyl chain could enhance the lipophilicity of the final molecule, potentially improving its ability to penetrate the waxy outer layers of plant pathogens.

Synthesis of Pharmaceutical Intermediates

Vicinal diamines (1,2-diamines) are a critical structural motif present in numerous biologically active molecules and pharmaceutical drugs. nih.gov They are key components in ligands for metal-based catalysts and in organocatalysts used for asymmetric synthesis. nih.govresearchgate.net The synthesis of chiral long-chain diamines from natural amino acids has been reported, highlighting their importance as pharmaceutical building blocks. nih.gov

Given this context, this compound could be a valuable intermediate for pharmaceuticals. It could be used to synthesize methylated analogues of existing drugs, a modification known to sometimes enhance potency in what is termed the "magic methyl effect." nih.gov Synthetic routes to create more complex drug molecules could involve the selective functionalization of one or both of the amine groups.

Derivatization to Surfactants and Polymer Monomers

The structure of this compound, with a long hydrophobic alkyl chain and two hydrophilic amine heads, is ideally suited for derivatization into specialized surfactants.

Surfactants: Long-chain diamines are precursors to cationic gemini (B1671429) surfactants. nih.gov The synthesis typically involves quaternizing the nitrogen atoms of the diamine by reacting them with an alkyl halide. nih.gov The resulting molecule has two positive charges and two hydrophobic tails, a structure that is highly efficient at reducing surface tension.

Polymer Monomers: Diamines are fundamental monomers for the synthesis of polyamides through polycondensation reactions with dicarboxylic acids. researchgate.net This is the basis for the production of nylons, where the numbers in the nylon's name relate to the number of carbon atoms in the diamine and diacid monomers. wikipedia.org this compound could be used as a monomer to create novel polyamides with specific properties imparted by its branched, ten-carbon structure, potentially affecting the polymer's crystallinity, solubility, and mechanical performance. nih.gov

Coordination Chemistry and Ligand Applications of 8 Methylnonane 1,2 Diamine

Bidentate Chelation Properties of 1,2-Diamine Ligands

1,2-Diamine ligands, such as 8-Methylnonane-1,2-diamine, are classic examples of bidentate chelating agents, binding to a metal center through the lone pairs of electrons on the two nitrogen atoms. This chelation results in the formation of a thermodynamically stable five-membered ring. The stability of these complexes is attributed to the chelate effect, which is a consequence of a favorable increase in entropy compared to the coordination of two monodentate amine ligands.

Conformational Flexibility of the Diamine Backbone in Metal Complexes

The five-membered chelate ring formed by a 1,2-diamine ligand is not planar and can adopt a puckered conformation, often described as a "gauche" conformation. This puckering allows for the minimization of steric strain within the ring. For a substituted 1,2-diamine like this compound, the alkyl substituent (the 8-methylheptyl group) will preferentially occupy a pseudo-equatorial position to minimize steric interactions with the other ligands on the metal center. The flexibility of this diamine backbone allows the chelate ring to rapidly interconvert between its two puckered conformations, often denoted as δ and λ. The energy barrier for this interconversion is generally low, but can be influenced by the nature of the metal ion, the other ligands in the coordination sphere, and the steric bulk of the substituents on the diamine.

Stereoelectronic Effects on Coordination Modes

Stereoelectronic effects, which encompass the influence of the spatial arrangement of electrons on the structure and reactivity of molecules, play a crucial role in the coordination chemistry of substituted 1,2-diamines. The alkyl group in this compound is primarily an electron-donating group, which increases the electron density on the nitrogen atoms and can enhance their donor strength towards the metal center. However, the steric hindrance introduced by the bulky 8-methylheptyl group can counteract this electronic effect.

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with 1,2-diamines is typically straightforward, involving the reaction of a metal salt with the diamine ligand in a suitable solvent. The characterization of these complexes relies on a variety of spectroscopic and analytical techniques.

Transition Metal Complexes (e.g., Cu, Ni, Co, Pd, Pt)

A wide range of transition metal complexes with alkyl-substituted 1,2-diamines have been synthesized and studied. These complexes exhibit diverse geometries and coordination numbers, largely dependent on the electronic configuration of the metal ion and the steric profile of the ligand.

Copper(II) complexes with 1,2-diamines are often square planar or distorted octahedral. The long alkyl chain of this compound would likely favor less sterically crowded geometries.

Nickel(II) complexes can be square planar (low-spin) or octahedral (high-spin), and the choice is influenced by the ligand field strength and steric factors. With a bulky ligand like this compound, square planar complexes might be more prevalent.

Cobalt(III) complexes with chiral 1,2-diamines are well-known for their stereochemical diversity and have been extensively studied in the context of asymmetric catalysis. These are typically octahedral and inert to substitution.

Palladium(II) and Platinum(II) complexes are predominantly square planar and are of significant interest in catalysis and as anti-cancer agents. The chirality of this compound could be exploited in the design of chiral catalysts for asymmetric transformations.

Table 1: Expected Geometries of Transition Metal Complexes with this compound

Metal Ion Typical Coordination Number Common Geometry
Cu(II) 4, 6 Square Planar, Distorted Octahedral
Ni(II) 4, 6 Square Planar, Octahedral
Co(III) 6 Octahedral
Pd(II) 4 Square Planar

Main Group Element Adducts

While less common than their transition metal counterparts, main group elements also form adducts with 1,2-diamines. These are typically Lewis acid-base adducts where the diamine acts as a Lewis base. For instance, elements from Group 13 (e.g., Al, Ga, In) and Group 14 (e.g., Si, Ge, Sn) can form stable complexes. The long alkyl chain in this compound would enhance the lipophilicity of these adducts, potentially increasing their solubility in nonpolar organic solvents. The coordination geometry around the main group element would be dictated by its valence shell electron pair repulsion (VSEPR) theory predictions.

Catalytic Applications of Metal-Diamine Complexes

Metal complexes of chiral 1,2-diamines are widely employed as catalysts in a variety of organic transformations, particularly in asymmetric synthesis where the creation of a specific stereoisomer is desired. The this compound ligand, being chiral, would be a valuable component in the design of such catalysts.

The catalytic activity of these complexes often stems from the ability of the metal center to activate substrates, while the chiral diamine ligand provides a stereochemically defined environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer or diastereomer of the product.

Table 2: Potential Catalytic Applications of Metal Complexes with this compound

Metal Type of Reaction Potential Application
Cobalt Michael Additions Enantioselective carbon-carbon bond formation. nih.gov
Epoxidation Asymmetric synthesis of epoxides. researchgate.net
Nickel CO2 Methanation Conversion of carbon dioxide to methane. mdpi.com
Cross-coupling Reactions Formation of carbon-carbon and carbon-heteroatom bonds.
Copper Asymmetric Addition Reactions Synthesis of chiral amines and other functionalized molecules. nih.gov
Oxidation Reactions Selective oxidation of alcohols and other substrates. ias.ac.in
Palladium Heck and Suzuki Couplings Formation of complex organic molecules. core.ac.uk
C-H Activation/Amination Direct functionalization of C-H bonds. nih.gov
Platinum Hydrosilylation Addition of Si-H bonds across double bonds.

Asymmetric Catalysis with Chiral this compound Ligands

The application of chiral ligands in asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. chemrxiv.orgresearchgate.net Chiral derivatives of this compound, upon coordination to a metal center, can create a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

The effectiveness of a chiral diamine ligand is often evaluated by the enantiomeric excess (ee) and yield of the product in a given catalytic reaction. For instance, in asymmetric addition reactions, the ligand's structure significantly influences both reactivity and enantioselectivity. chemrxiv.orgresearchgate.net Based on studies of analogous chiral diamines, it is anticipated that chiral this compound ligands could be effective in a range of asymmetric transformations.

Hypothetical Research Findings for Asymmetric Hydrogenation:

To illustrate the potential of chiral this compound, consider a hypothetical study on the asymmetric hydrogenation of acetophenone, a common benchmark reaction for evaluating chiral catalysts. A catalyst system could be formed in situ from a rhodium precursor and a chiral bis(phosphine) derivative of this compound. The results of such a hypothetical screening are presented in Table 1.

Table 1: Hypothetical Asymmetric Hydrogenation of Acetophenone using a Rh(I)-8-Methylnonane-1,2-diamine derived Ligand

Entry Ligand Isomer Solvent Temperature (°C) Conversion (%) Enantiomeric Excess (ee, %)
1 (1R,2R,8S) Methanol 25 >99 92 (R)
2 (1S,2S,8R) Methanol 25 >99 93 (S)
3 (1R,2R,8S) Toluene 25 95 85 (R)

In this hypothetical scenario, the catalyst demonstrates high conversion and enantioselectivity, particularly in a polar protic solvent like methanol. The chirality of the resulting 1-phenylethanol is directly controlled by the stereochemistry of the ligand.

Homogeneous Catalysis for Organic Transformations

Beyond asymmetric catalysis, this compound can serve as a ligand in a broader range of homogeneous catalytic reactions for various organic transformations. The two nitrogen atoms of the diamine can coordinate to a metal center, forming a stable chelate ring that can influence the reactivity and selectivity of the metal catalyst. libretexts.orglibretexts.orgyoutube.com Diamine ligands have been successfully employed in copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, to form C-N and C-O bonds. tcichemicals.com

The steric and electronic properties of the this compound ligand, influenced by the long alkyl chain and the methyl substituent, would play a crucial role in modulating the catalytic activity. The alkyl chain could enhance the solubility of the catalyst complex in nonpolar organic solvents, which is advantageous for many organic reactions.

Hypothetical Research Findings for a Palladium-Catalyzed Cross-Coupling Reaction:

To further explore its potential, we can envision a study where a palladium complex of this compound is used to catalyze the Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid. The performance of this hypothetical catalyst is summarized in Table 2.

Table 2: Hypothetical Suzuki-Miyaura Coupling Catalyzed by a Pd(II)-8-Methylnonane-1,2-diamine Complex

Entry Catalyst Loading (mol%) Base Solvent Temperature (°C) Yield (%)
1 1 K₂CO₃ Toluene/H₂O 100 95
2 0.5 K₂CO₃ Toluene/H₂O 100 92
3 1 Cs₂CO₃ Dioxane 100 98

These hypothetical results suggest that a palladium complex bearing the this compound ligand could be a highly efficient catalyst for this important C-C bond-forming reaction, demonstrating high yields under relatively mild conditions. The choice of base and solvent would, as is typical for such reactions, have a significant impact on the catalyst's performance.

Applications of 8 Methylnonane 1,2 Diamine in Advanced Materials Science

Integration into Polymer Systems

The bifunctional nature of 8-Methylnonane-1,2-diamine, possessing two primary amine groups, makes it a prime candidate for integration into various polymer systems. These amine groups can readily react with a variety of functional groups, such as isocyanates and aldehydes, to form stable linkages that become an integral part of the polymer backbone or crosslinked network.

Role as a Chain Extender or Crosslinker in Polyurethane Synthesis

In the synthesis of polyurethanes, diamines are commonly employed as chain extenders or crosslinkers. When a diisocyanate is reacted with a polyol, a prepolymer is formed. The subsequent introduction of a diamine, such as this compound, leads to the formation of urea (B33335) linkages, which are known for their high bond energy and ability to form strong hydrogen bonds.

The incorporation of this compound would introduce hard segments into the polyurethane structure, influencing the material's final properties. The branched, nine-carbon chain of this diamine could disrupt the packing of the polymer chains, potentially leading to a decrease in crystallinity and an increase in flexibility compared to linear diamines. The methyl branching might also enhance solubility in certain organic solvents, which could be advantageous during processing. The general effect of diamine extenders on polyurethane properties is a significant area of study, with the structure of the diamine playing a crucial role in determining the final characteristics of the polymer.

Design of Aldimine-Containing Polymers and Networks

The reaction between the primary amine groups of this compound and aldehydes results in the formation of aldimines (a type of imine or Schiff base). This reaction is often reversible, a characteristic that is highly sought after in the design of dynamic covalent networks.

By using this compound as a building block, it is possible to create polymers and networks containing aldimine bonds. These materials can exhibit dynamic properties, such as self-healing, malleability, and recyclability. The reversibility of the aldimine bond allows the network to rearrange its structure in response to external stimuli like heat or a change in pH, enabling the material to be reprocessed or to repair damage.

Functional Polymer Development Utilizing this compound

The unique structure of this compound can be leveraged to develop functional polymers with tailored properties for specific applications.

Thermoplastic Polyurethanes with Enhanced Properties

Thermoplastic polyurethanes (TPUs) are a versatile class of elastomers known for their excellent mechanical properties and processability. specialchem.com The properties of TPUs are highly dependent on the chemical nature of their constituent soft and hard segments.

Utilizing this compound as the chain extender would directly influence the morphology of the hard domains in the TPU. The branched structure of the diamine could lead to TPUs with a unique combination of properties, such as improved flexibility, and potentially enhanced resistance to abrasion and tearing. The long alkyl chain could also impart a degree of hydrophobicity to the polymer.

A hypothetical comparison of properties of TPUs synthesized with different diamine chain extenders is presented in the table below.

Diamine Chain ExtenderPotential HardnessPotential FlexibilityPotential Thermal Stability
Ethylenediamine (B42938)HighLowHigh
Hexamethylenediamine (B150038)ModerateModerateModerate
This compound Moderate High Moderate

This table represents a hypothetical comparison based on general principles of polymer chemistry, as specific data for this compound is not available.

Dynamic Covalent Networks based on Aldimine Reversibility

Dynamic covalent networks (DCNs) are a class of smart materials that can adapt their properties in response to environmental changes. The reversible nature of aldimine bonds makes them an excellent choice for creating DCNs.

A network formed by crosslinking a polymer with this compound through aldimine linkages would be expected to exhibit dynamic behavior. The rate of the imine exchange reaction, and thus the dynamic properties of the network, could be tuned by factors such as temperature and the presence of catalysts. The branched structure of the diamine might influence the steric hindrance around the aldimine bond, thereby affecting the kinetics of the exchange reaction and the resulting material properties.

Surface Modification and Adhesion Enhancement

The amine groups of this compound can also be utilized to modify the surfaces of various substrates to improve adhesion. Many materials, particularly polymers and metals, have surfaces that are not conducive to strong adhesive bonding. By treating these surfaces with a solution of this compound, a layer of amine functional groups can be introduced.

Interfacial Chemistry in Polymer Composites

The two primary amine groups of this compound are highly reactive and can form covalent bonds with functional groups present on the surface of common fillers like glass fibers, carbon fibers, or silica (B1680970) nanoparticles. For instance, they can react with silanol (B1196071) groups on glass surfaces or carboxylic acid and hydroxyl groups on the surface of oxidized carbon fibers. Simultaneously, the long, flexible alkyl chain of the diamine can entangle with the polymer matrix, creating a strong and durable link between the filler and the matrix.

The branched nature of this compound, with its methyl group at the 8-position, introduces steric hindrance that can influence the packing of polymer chains at the interface. This can create a less crystalline and more compliant interphase region, which can be beneficial for improving the toughness and impact resistance of the composite. The branched structure can also disrupt the close packing of the diamine molecules on the filler surface, potentially increasing the surface area available for interaction with the polymer matrix.

The use of long-chain diamines as interfacial modifiers has been shown to significantly improve the mechanical properties of polymer composites. The table below illustrates the hypothetical effect of treating a glass fiber/epoxy composite with this compound compared to an untreated composite and one treated with a shorter-chain linear diamine.

PropertyUntreated Glass Fiber/Epoxy CompositeGlass Fiber/Epoxy Composite with HexamethylenediamineGlass Fiber/Epoxy Composite with this compound
Tensile Strength (MPa)350450520
Flexural Modulus (GPa)182225
Impact Strength (kJ/m²)6085110
Interfacial Shear Strength (MPa)305570

The data presented in this table is illustrative and based on established trends for analogous compounds, as direct experimental data for this compound is not available.

Adhesion Mechanisms in Hot Melt Adhesives

Hot melt adhesives (HMAs) are thermoplastic materials that are applied in a molten state and form a bond upon cooling and solidification. taylorfrancis.com Polyamide-based hot melt adhesives, which are synthesized from the condensation reaction of diamines and dicarboxylic acids, are widely used due to their excellent adhesion to a variety of substrates and good thermal stability. elsevierpure.com The incorporation of a long-chain, branched diamine like this compound into a polyamide hot melt adhesive formulation can significantly influence its adhesive properties.

The adhesion of a hot melt adhesive is governed by several factors, including its viscosity in the molten state, its ability to wet the substrate, and the cohesive strength of the solidified adhesive. The long alkyl chain of this compound can increase the flexibility of the polyamide backbone, leading to a lower melt viscosity and improved wetting of the substrate. This enhanced surface contact is crucial for establishing strong adhesive bonds.

Furthermore, the branched structure of this compound can disrupt the crystallinity of the polyamide. While a certain degree of crystallinity is necessary for cohesive strength, excessive crystallinity can lead to a brittle adhesive. The methyl branch in this compound introduces irregularities in the polymer chain, hindering close packing and leading to a more amorphous structure. This can result in a tougher and more flexible adhesive with improved peel strength and impact resistance.

The two primary amine groups of this compound also contribute to adhesion through their ability to form hydrogen bonds with polar substrates such as paper, wood, and some plastics. This provides a strong chemical adhesion component in addition to the physical adhesion from mechanical interlocking.

The following table provides a hypothetical comparison of the properties of a polyamide hot melt adhesive synthesized with a standard short-chain linear diamine versus one synthesized with this compound.

PropertyPolyamide HMA with HexamethylenediaminePolyamide HMA with this compound
Melt Viscosity @ 200°C (Pa·s)158
Peel Strength on Steel (N/cm)2540
Lap Shear Strength on Aluminum (MPa)1015
Glass Transition Temperature (°C)5-10
FlexibilityModerateHigh

The data presented in this table is illustrative and based on established principles of polymer chemistry for analogous compounds, as direct experimental data for this compound is not available.

Advanced Analytical Techniques for Structural Elucidation and Reaction Monitoring of 8 Methylnonane 1,2 Diamine and Its Derivatives

Spectroscopic Methodologies for Structural Characterization

Spectroscopic techniques are indispensable for the detailed structural analysis of 8-Methylnonane-1,2-diamine. By probing the interactions of the molecule with electromagnetic radiation, these methods provide a wealth of information regarding its atomic composition and connectivity.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. While one-dimensional (1D) NMR provides fundamental information about the chemical environment of protons (¹H NMR) and carbons (¹³C NMR), advanced NMR techniques offer deeper insights into the molecular framework.

Two-Dimensional (2D) NMR Spectroscopy: 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between atoms. For this compound, a COSY spectrum would reveal correlations between adjacent protons, allowing for the unambiguous assignment of signals along the nonane (B91170) chain and the methyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the carbon backbone structure.

Solid-State NMR (ssNMR) Spectroscopy: In cases where this compound or its derivatives are in a solid form (e.g., as salts or in polymeric materials), solid-state NMR can provide valuable structural information. wikipedia.orgemory.edu Techniques like Magic Angle Spinning (MAS) are employed to average out anisotropic interactions that broaden signals in the solid state, resulting in higher resolution spectra. wikipedia.orgemory.edu Cross-polarization (CP) can be used to enhance the signal of low-abundance nuclei like ¹³C. acs.org ssNMR can elucidate information about the conformation and packing of the molecules in the solid state.

Illustrative ¹H and ¹³C NMR Data for this compound:

Atom Position Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
CH₃ (on C8)~0.8-0.9~14
(CH₂)₅~1.2-1.4~22-32
CH (C8)~1.4-1.6~35-40
CH₂ (C9)~2.5-2.8~45-50
CH₂ (C1)~2.7-3.0~50-55
NH₂~1.0-3.0 (broad)-
Disclaimer: The chemical shift values are estimates based on typical ranges for similar aliphatic amines and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: For this compound, IR spectroscopy would clearly indicate the presence of the primary amine groups through the characteristic N-H stretching vibrations, which typically appear as a doublet in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the alkyl chain would be observed around 2850-2960 cm⁻¹. Other vibrations, such as N-H bending and C-N stretching, would provide further confirmation of the structure.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. The C-C stretching vibrations of the alkyl backbone would be prominent in the Raman spectrum. Changes in the conformation of the long alkyl chain can also be studied using Raman spectroscopy. tandfonline.com

Typical Vibrational Frequencies for this compound:

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H Stretch3300-3500 (medium, doublet)Weak
C-H Stretch2850-2960 (strong)2850-2960 (strong)
N-H Bend1590-1650 (medium)Weak
C-H Bend1370-1470 (medium)1370-1470 (medium)
C-N Stretch1000-1250 (medium)1000-1250 (weak)
Disclaimer: These are approximate frequency ranges and the actual values can be influenced by the molecular environment and physical state.

Mass Spectrometry Techniques (e.g., HRMS, LC-MS/MS) for Purity and Derivatization Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for structural elucidation through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. This is crucial for confirming the identity of the compound and distinguishing it from isomers.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): When coupled with liquid chromatography, MS can be used to analyze complex mixtures and monitor reactions. In tandem mass spectrometry (MS/MS), a specific ion is selected, fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information and can be used to identify and quantify derivatives of this compound. The fragmentation of aliphatic amines is often characterized by α-cleavage, where the bond between the carbon atoms adjacent to the nitrogen is broken. libretexts.org

Expected Mass Spectral Data for this compound (C₁₀H₂₄N₂):

Ion Expected m/z (Monoisotopic) Description
[M+H]⁺173.2012Protonated Molecular Ion
[M]⁺˙172.1939Molecular Ion
FragmentVariesResulting from α-cleavage and other fragmentation pathways
Disclaimer: The fragmentation pattern can vary depending on the ionization technique used.

Chromatographic and Separation Techniques

Chromatographic methods are essential for separating this compound from impurities, byproducts, and unreacted starting materials. They are also vital for monitoring the progress of reactions and quantifying the products.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products and Impurities

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and thermally stable compounds. nih.gov Due to the polarity of the amine groups, derivatization may sometimes be employed to improve the chromatographic peak shape and reduce tailing. vt.edu However, specialized GC columns, such as volatile amine columns, are available that allow for the direct analysis of underivatized amines. gcms.cz

GC-MS is particularly useful for identifying and quantifying volatile impurities in samples of this compound. The retention time in the gas chromatogram provides a characteristic identifier for the compound, while the mass spectrum from the MS detector confirms its identity.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Quantification

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not sufficiently volatile for GC analysis. helsinki.fi For the analysis of amines like this compound, reverse-phase HPLC is commonly used.

Reaction Monitoring: HPLC is an excellent tool for monitoring the progress of reactions involving this compound. acs.org By taking aliquots from the reaction mixture at different time points and analyzing them by HPLC, the consumption of reactants and the formation of products can be tracked. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

Product Quantification: With the use of an appropriate detector (e.g., UV-Vis, refractive index, or mass spectrometry) and a suitable calibration standard, HPLC can be used for the accurate quantification of this compound and its derivatives. nih.gov For amines that lack a UV chromophore, derivatization with a UV-active agent or the use of a universal detector like a mass spectrometer is necessary. nih.gov

Illustrative HPLC Parameters for this compound Analysis:

Parameter Typical Condition
Column C18 Reverse-Phase
Mobile Phase Acetonitrile/Water with a modifier (e.g., trifluoroacetic acid)
Detection Mass Spectrometry (for underivatized compound) or UV-Vis (for derivatized compound)
Flow Rate 0.5 - 1.5 mL/min
Disclaimer: These are general parameters and would require optimization for a specific application.

X-ray Diffraction and Crystallography for Solid-State Structure Determination

X-ray diffraction and crystallography are powerful analytical techniques for determining the precise three-dimensional arrangement of atoms within a crystalline solid. These methods are indispensable for the unambiguous structural elucidation of novel compounds and for studying solid-state phenomena such as polymorphism. For this compound and its derivatives, which possess considerable conformational flexibility, obtaining single crystals suitable for X-ray analysis can be a critical step in understanding their stereochemistry and intermolecular interactions in the solid state.

Single Crystal X-ray Diffraction of this compound Derivatives

Single crystal X-ray diffraction (SCXRD) provides the most detailed and accurate information about the molecular structure of a compound. unimi.itnih.govmdpi.comrigaku.com By irradiating a single crystal with a monochromatic X-ray beam, a unique diffraction pattern is generated, which is dependent on the arrangement of atoms within the crystal lattice. libretexts.orgyoutube.com Analysis of this diffraction pattern allows for the determination of the crystal system, space group, and the precise coordinates of each atom in the asymmetric unit, thereby revealing bond lengths, bond angles, and torsional angles.

Due to the flexible nature of the alkyl chain in this compound, obtaining single crystals of the free diamine can be challenging. A common strategy to facilitate crystallization is to form a salt or a coordination complex with a metal. For instance, the reaction of this compound with a suitable chiral acid or a metal salt can lead to the formation of well-ordered crystals.

Hypothetical Case Study: Crystal Structure of (1R,2R)-8-Methylnonane-1,2-diammonium Tartrate

To illustrate the application of SCXRD, let us consider a hypothetical derivative, (1R,2R)-8-Methylnonane-1,2-diammonium tartrate. The crystallographic data that could be obtained from such an analysis are presented in the interactive table below. This data would provide definitive proof of the absolute configuration of the chiral centers and reveal the network of hydrogen bonds and other intermolecular interactions that stabilize the crystal packing.

Hypothetical Crystallographic Data for (1R,2R)-8-Methylnonane-1,2-diammonium Tartrate
ParameterValue
Empirical FormulaC14H30N2O6
Formula Weight322.40 g/mol
Crystal SystemMonoclinic
Space GroupP21
a (Å)6.012(3)
b (Å)20.581(1)
c (Å)9.201(4)
α (°)90
β (°)103.41(2)
γ (°)90
Volume (Å3)1108.5(9)
Z2
Calculated Density (g/cm3)1.931
Goodness-of-fit on F21.05
Final R indices [I > 2σ(I)]R1 = 0.045, wR2 = 0.112

Powder X-ray Diffraction for Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. rigaku.comresearchgate.net Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. Powder X-ray diffraction (PXRD) is a primary technique used to identify and characterize different polymorphic forms of a substance. rigaku.comresearchgate.net In PXRD, a powdered sample containing a multitude of small, randomly oriented crystallites is exposed to an X-ray beam. The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present in the sample.

For derivatives of this compound, which may find applications in materials science or pharmaceuticals, understanding and controlling polymorphism is crucial. PXRD can be used to screen for different polymorphs by analyzing samples crystallized under various conditions (e.g., different solvents, temperatures, or pressures).

Hypothetical Polymorphs of an this compound Derivative

Imagine a derivative, N,N'-diacetyl-8-methylnonane-1,2-diamine, is found to exhibit two polymorphic forms, designated as Form I and Form II. PXRD analysis would reveal distinct diffraction patterns for each form. The interactive table below presents hypothetical PXRD data for these two polymorphs, highlighting the differences in their diffraction peak positions (2θ) and relative intensities.

Hypothetical Powder X-ray Diffraction Data for Polymorphs of N,N'-diacetyl-8-methylnonane-1,2-diamine
Form IForm II
2θ (°)Relative Intensity (%)2θ (°)Relative Intensity (%)
8.51009.285
12.34511.8100
15.86016.550
19.17520.390
21.75522.965
25.43026.140

The distinct peak patterns for Form I and Form II would confirm the existence of polymorphism and provide a reliable method for identifying and quantifying each form in a given sample. Such studies are essential for ensuring the consistency and performance of solid-state materials derived from this compound.

Computational and Theoretical Studies on 8 Methylnonane 1,2 Diamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 8-methylnonane-1,2-diamine. These methods solve approximations of the Schrödinger equation to provide detailed information about the molecule's electronic landscape and energy.

DFT calculations, often employing a functional such as B3LYP with a basis set like 6-31G*, can be used to perform a systematic conformational search. This involves rotating the molecule around its single bonds and calculating the energy of each resulting geometry. The results of such a study would reveal several low-energy conformers. The primary differentiating features among these conformers would be the orientation of the C-terminal methyl group and the relative positioning of the two amino groups, which can engage in intramolecular hydrogen bonding.

A representative DFT study would likely identify conformers where the carbon backbone adopts a staggered, low-energy arrangement. The most stable conformers would be expected to be further stabilized by an intramolecular hydrogen bond between the two amine groups, forming a pseudo-cyclic structure. The energy difference between the global minimum conformation and other conformers provides insight into the molecule's flexibility.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT

ConformerDescriptionRelative Energy (kcal/mol)Key Dihedral Angles (degrees)
1 Global Minimum, Intramolecular H-bond0.00N1-C1-C2-N2: ~60
2 Extended Chain, No H-bond1.52N1-C1-C2-N2: ~180
3 Gauche Conformer, Weak H-bond0.85C3-C4-C5-C6: ~65
4 High-Energy Eclipsed Conformer4.78C1-C2 bond eclipsed

Note: This data is illustrative of typical results from DFT calculations and is not from a published study on this specific molecule.

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the experimental characterization of a molecule. For this compound, DFT can be used to calculate vibrational frequencies corresponding to its infrared (IR) and Raman spectra. The calculated spectrum for the lowest energy conformer would show characteristic N-H stretching frequencies for the amine groups, typically in the range of 3300-3500 cm⁻¹, as well as C-H stretching and bending vibrations.

Furthermore, DFT is a powerful tool for investigating reaction mechanisms and determining the energy barriers associated with chemical transformations. For instance, the reactivity of the amine groups in reactions such as acylation or polymerization can be modeled. By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. This would reveal the activation energy, providing a quantitative measure of the reaction's feasibility and rate. For example, the reaction barrier for the first step of a polyamide formation involving this compound could be calculated to predict its polymerization behavior.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics is ideal for studying the detailed electronic structure of a single molecule, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of a large ensemble of molecules over time. MD simulations use classical mechanics to model the movements of atoms and molecules, providing insights into bulk properties and intermolecular interactions.

The reactivity of this compound can be significantly influenced by the solvent in which a reaction is carried out. MD simulations can model the diamine in a box of explicit solvent molecules (e.g., water, ethanol, or a non-polar solvent like hexane) to understand how the solvent interacts with the reactive amine groups.

Simulations would likely show that in polar protic solvents like water, the amine groups form strong hydrogen bonds with the solvent molecules. This solvation shell can stabilize the diamine but may also sterically hinder the approach of a reactant, potentially slowing down a reaction. In contrast, in a non-polar solvent, the diamine molecules would be more likely to interact with each other, possibly forming dimers or larger aggregates through intermolecular hydrogen bonding. The radial distribution function (RDF) from an MD simulation can quantify these interactions by showing the probability of finding a solvent molecule at a certain distance from the amine nitrogen atoms.

Table 2: Illustrative Radial Distribution Function Peak Distances for Solvation Shells around Amine Groups of this compound from MD Simulations

SolventAtom PairFirst Solvation Shell Peak (Å)Interpretation
WaterN-H --- O(water)1.8Strong hydrogen bonding
EthanolN-H --- O(ethanol)1.9Hydrogen bonding
HexaneN --- C(hexane)4.5Weak van der Waals interactions

Note: This data is representative of typical MD simulation results and is not from a specific study on this compound.

If this compound is used as a monomer to create a polymer, such as a polyamide or a polyurea, MD simulations can be used to predict the properties of the resulting material. By constructing a simulation box containing multiple polymer chains, it is possible to study their packing, entanglement, and dynamic behavior.

These simulations could predict important material properties like the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The branched structure of the 8-methyl group in the diamine monomer would be expected to disrupt chain packing, leading to a lower density and potentially a lower Tg compared to a polymer made from a linear diamine. The simulations could also provide insights into the mechanical properties of the polymer, such as its elasticity and response to stress.

Chemoinformatic Analysis and Structure-Property Relationship Modeling

Chemoinformatics applies computational methods to analyze large datasets of chemical information to identify trends and build predictive models. For this compound, chemoinformatic approaches can be used to predict its properties based on its structure and to compare it to other similar compounds.

By calculating a variety of molecular descriptors for this compound, such as its molecular weight, logP (a measure of lipophilicity), topological polar surface area (TPSA), and the number of rotatable bonds, its properties can be estimated using quantitative structure-property relationship (QSPR) models. These models are developed by correlating the descriptors of a large set of known molecules with their experimentally determined properties.

For instance, a QSPR model for boiling point might predict a value for this compound based on its molecular size and polarity. Similarly, models for solubility, viscosity, and other physical properties can provide valuable estimates before the compound is synthesized or experimentally tested. This allows for a rapid screening of virtual compounds and the prioritization of synthetic targets.

Table 3: Predicted Physicochemical Properties of this compound from Chemoinformatic Models

PropertyPredicted ValueMethod/Model
Molecular Weight172.32 g/mol Calculation from formula
logP2.5QSPR (e.g., Crippen's method)
Topological Polar Surface Area52.04 ŲQSPR (e.g., Ertl's method)
Boiling Point~235 °CQSPR from structural analogs
Number of Rotatable Bonds8Rule-based calculation

Note: These values are estimates based on standard chemoinformatic prediction algorithms.

Predictive Models for Ligand-Metal Binding Affinities

Predictive modeling of ligand-metal binding affinities is a significant area of computational chemistry that allows for the in silico screening of potential chelating agents for various applications, from catalysis to medicinal chemistry. For a ligand such as this compound, these models can predict the stability and geometry of its complexes with different metal ions.

The primary methods for these predictions are rooted in quantum mechanics, particularly Density Functional Theory (DFT), and molecular mechanics (MM). DFT calculations provide detailed electronic structure information, offering insights into the nature of the metal-ligand bonds. nih.govresearchgate.netrsc.org By calculating the energies of the free ligand and the metal ion, and comparing them to the energy of the resulting complex, the binding energy can be determined. This binding energy is a key indicator of the stability of the complex.

For a flexible molecule like this compound, conformational analysis is a critical first step. The long nonane (B91170) chain can adopt numerous conformations, and the binding affinity will be highly dependent on the energy penalty required to adopt a conformation suitable for chelation. Computational methods can explore this conformational landscape to identify low-energy structures that are pre-organized for metal binding. The chelation of the 1,2-diamine group to a metal ion typically forms a stable five-membered ring. wikipedia.org The alkyl chain's length and branching can influence the stability and kinetics of complex formation. aps.org

Molecular dynamics (MD) simulations can further augment these studies by modeling the behavior of the ligand and its metal complex in a solvent, providing a more realistic environment. aps.org These simulations can reveal the stability of the complex over time and the influence of solvent molecules on the binding process.

To illustrate the type of data generated from such predictive models, the following table presents hypothetical binding energies for this compound with various divalent metal ions, as would be calculated using DFT. These values are for illustrative purposes and are based on general trends observed for similar aliphatic diamine ligands.

Metal IonCalculated Binding Energy (kcal/mol)Predicted Coordination Geometry
Cu(II)-25.8Distorted Square Planar
Ni(II)-22.5Square Planar/Octahedral (with solvent)
Zn(II)-20.1Tetrahedral
Co(II)-21.7Tetrahedral/Octahedral (with solvent)

This table is interactive. Click on the headers to sort the data.

Quantitative Structure-Activity Relationship (QSAR) for Related Diamine Systems

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of a series of compounds with their biological activity or a particular property. tandfonline.com For diamine systems, QSAR studies can be employed to predict activities such as antimicrobial, anticancer, or enzymatic inhibition based on molecular descriptors.

A QSAR study on a series of diamine analogs would involve several key steps:

Data Set Curation: A dataset of diamine compounds with experimentally measured biological activities is collected.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can be 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices), or 3D (e.g., molecular shape, volume) descriptors. Quantum chemical descriptors, such as HOMO/LUMO energies or partial charges, can also be included. researchgate.net

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), a mathematical relationship is established between the descriptors (independent variables) and the biological activity (dependent variable). tandfonline.commdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

For a molecule like this compound, key descriptors in a QSAR model would likely include those related to its size, shape, lipophilicity (logP), and the electronic properties of the diamine functional group. The long, flexible alkyl chain would significantly contribute to descriptors related to molecular volume and surface area. The chirality at two centers would also be important, potentially influencing interactions with chiral biological targets. QSAR models for flexible molecules can sometimes be challenging due to the need to define a single, representative conformation for descriptor calculation. nih.gov

Below is an illustrative example of a QSAR data table for a hypothetical series of N-substituted 8-methylnonane-1,2-diamines and their predicted antibacterial activity. The descriptors shown are examples of those that might be used in such a model.

CompoundMolecular Weight (g/mol)LogPTopological Polar Surface Area (Ų)Predicted pIC50
This compound172.322.852.044.5
N1-methyl-8-methylnonane-1,2-diamine186.353.140.514.8
N1-ethyl-8-methylnonane-1,2-diamine200.383.540.515.1
N1-benzyl-8-methylnonane-1,2-diamine262.444.940.515.9

This table is interactive. Click on the headers to sort the data.

Such QSAR models, once validated, can be powerful tools for virtually screening new, yet-to-be-synthesized diamine derivatives, prioritizing those with the highest predicted activity for synthesis and experimental testing. tandfonline.com

Future Research Directions and Emerging Areas for 8 Methylnonane 1,2 Diamine

Bio-inspired Chemistry and Bioconjugation Strategies

The unique structure of 8-Methylnonane-1,2-diamine, featuring two primary amine groups for conjugation and a chiral backbone, makes it a compelling candidate for bio-inspired and bioconjugation applications. The long, lipophilic nonane (B91170) chain can facilitate interactions with cell membranes or hydrophobic pockets of biomolecules.

Future research will likely focus on its use as a specialized linker in antibody-drug conjugates (ADCs) or for attaching probes to biological targets. ub.eduenamine.netresearchgate.net The distance and flexibility afforded by the nine-carbon chain could be optimized for specific applications where precise spatial positioning of a payload or label is critical. Bioconjugation strategies will likely involve forming stable amide bonds. ub.eduyoutube.com Moreover, the chirality of the diamine could be exploited for stereospecific interactions with biological systems, a key principle in biomimetic catalysis. chemrxiv.orgresearchgate.netchemrxiv.org

StrategyReactive Partner on BiomoleculeResulting LinkagePotential Advantage of this compound
Amide Bond FormationCarboxylic Acids (e.g., on proteins)AmideProvides a stable, flexible, and long-chain spacer arm.
Reductive AminationAldehydes/KetonesSecondary AmineOffers an alternative conjugation pathway with different stability profile.
Isothiocyanate ChemistryAmines (after modification of diamine)ThioureaEnables attachment to amine residues on biomolecules.

Applications in Responsive Materials and Smart Polymers

The diamine functionality of this compound makes it a valuable monomer for the synthesis of advanced polymers, particularly polyamides and polyimides. wikipedia.orgyoutube.comchemguide.co.uk The incorporation of this long-chain, chiral diamine into polymer backbones could lead to the development of "smart" materials that respond to specific external stimuli. nih.govmdpi.comresearchgate.net

For example, the amine groups can be protonated or deprotonated in response to pH changes, altering the polymer's conformation, solubility, or self-assembly behavior. The long alkyl chain could impart liquid crystalline properties or influence the morphology of the resulting polymer, potentially leading to materials with tunable mechanical or thermal properties. scirp.org The chirality of the monomer unit could be used to create polymers that respond to chiral molecules, opening doors for enantioselective sensors or responsive drug delivery systems. iau.ir

Polymer TypeStimulusPotential ApplicationRole of this compound
PolyamidepH, TemperatureControlled Drug Release, Smart CoatingsProvides flexibility, chirality, and pH-sensitive amine groups.
PolyimideTemperature, SolventsHigh-Performance Films, Shape Memory PolymersInfluences chain packing and thermal properties. mdpi.com
Self-Assembled MonolayersChiral MoleculesEnantioselective SensorsIntroduces chiral recognition sites at a surface.

Development of Novel Catalytic Systems Based on this compound Ligands

Chiral 1,2-diamines are well-established as highly effective ligands in asymmetric catalysis, capable of coordinating with transition metals to create catalysts for enantioselective reactions. ua.esrsc.orgacs.orgrsc.org The development of catalytic systems based on this compound ligands is a significant area for future research. Its structure is particularly interesting as the long 8-methylnonane backbone could provide a unique steric and electronic environment around the metal center.

These ligands could be particularly effective in copper-catalyzed reactions, such as C-N or C-O cross-coupling reactions, where diamine ligands have been shown to enable milder reaction conditions. nih.govtcichemicals.com Furthermore, iridium complexes with chiral diamine ligands are efficient for the asymmetric transfer hydrogenation of ketones. nih.gov The long alkyl chain might also enhance the solubility of the catalyst complex in non-polar solvents, potentially improving reaction efficiency and simplifying product separation.

Advanced Synthetic Methodologies for Enantiopure this compound

The utility of this compound in catalysis and other advanced applications is critically dependent on the availability of enantiomerically pure forms. Therefore, a key research direction is the development of efficient and scalable advanced synthetic methodologies. Current strategies for synthesizing chiral 1,2-diamines often involve multi-step processes. ua.esrsc.orgrsc.org

Promising approaches for this specific target could include:

Asymmetric Lithiation: Regio- and stereoselective lithiation of suitable precursors followed by electrophilic quench. acs.org

Ring-Opening of Chiral Epoxides/Aziridines: The catalytic aminolysis of meso-aziridines is an efficient strategy to obtain chiral 1,2-diamines. ua.esrsc.org Similarly, the ring-opening of a terminal epoxide derived from a chiral precursor with an azide source, followed by reduction, could yield the enantiopure diamine. nih.gov

Enzymatic Cascades: Biocatalytic methods offer a green and highly selective route to chiral amines and could be developed for the synthesis of this compound. nih.gov

MethodologyGeneral PrinciplePotential AdvantagesPotential Challenges for this Target
Asymmetric Lithiation acs.orgChiral base-mediated deprotonation and substitution.High stereoselectivity.Requires cryogenic conditions and highly reactive reagents.
Aziridine Ring-Opening ua.esrsc.orgNucleophilic attack on a chiral or meso-aziridine.High yields and enantioselectivities. researchgate.netSynthesis of the specific aziridine precursor.
Epoxide Ring-Opening nih.govTwo-step process involving azide opening and reduction.Readily available chiral epoxide starting materials.Control of regioselectivity.
Enzymatic Cascades nih.govMulti-enzyme biocatalysis from simple precursors.High enantiopurity, environmentally friendly.Enzyme discovery and optimization for the specific substrate.

Exploration in Advanced Separation Technologies and Membranes

Diamine monomers are fundamental building blocks for polyamide thin-film composite membranes used in reverse osmosis and gas separation. The incorporation of this compound into membrane materials is an unexplored but potentially fruitful area of research. The long, flexible alkyl chain could disrupt tight polymer chain packing, increasing the fractional free volume within the membrane and potentially enhancing the permeability of gases. researchgate.net

Conversely, the specific interactions afforded by the diamine and the chiral centers could be leveraged to create membranes with high selectivity. For instance, such membranes could be investigated for the challenging separation of H₂/CO₂ mixtures, where diamine-modified polymers have shown promise. researchgate.net Furthermore, incorporating this chiral monomer into a membrane matrix could pave the way for enantioselective separation of racemic mixtures, a critical process in the pharmaceutical industry. The use of fluorinated co-monomers could further enhance gas separation performance. researchgate.net

Q & A

Q. What are the key challenges in synthesizing 8-Methylnonane-1,2-diamine via intermolecular diamination, and how can substrate limitations be addressed?

Current methods for 1,2-diamine synthesis often suffer from narrow substrate scope and require highly engineered precursors . For this compound, steric hindrance from the branched methyl group may limit reactivity. Researchers should explore:

  • Catalyst screening : Test transition-metal catalysts (e.g., Ni or Cu) to improve regioselectivity.
  • Substrate pre-functionalization : Introduce directing groups to mitigate steric effects.
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance intermediate stability.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what spectral markers should researchers prioritize?

Key techniques include:

  • IR spectroscopy : Identify NH stretching vibrations (3350–3400 cm⁻¹) and confirm diamine backbone integrity .
  • ¹H NMR : Look for singlet signals (~δ 1.2–1.5 ppm) from methyl groups and doublets/quarts from methine protons near the amine groups .
  • X-ray crystallography : Resolve spatial configuration using single-crystal diffraction (e.g., monoclinic P21/n systems observed in similar diamine-metal complexes) .

Q. How does the branching at the 8-methyl group influence the thermal stability and solubility of this compound in various solvents?

The methyl group increases hydrophobicity, reducing solubility in polar solvents (e.g., water) but enhancing stability in organic media like toluene or DCM . Thermal stability can be assessed via:

  • Differential Scanning Calorimetry (DSC) : Measure melting points and decomposition temperatures.
  • Thermogravimetric Analysis (TGA) : Quantify weight loss under controlled heating.

Advanced Research Questions

Q. What strategies can optimize the stereoselectivity and yield of this compound in catalytic diamination reactions under varying conditions?

Advanced approaches include:

  • Chiral ligand design : Use trans-cyclohexane-1,2-diamine derivatives to induce enantioselectivity .
  • Flow chemistry : Improve reaction control and reduce side products via continuous synthesis .
  • In situ monitoring : Employ Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How can researchers resolve contradictions in reported reaction outcomes when using different diamination protocols for this compound synthesis?

Address discrepancies through:

  • Systematic reproducibility studies : Compare protocols while controlling variables (catalyst loading, temperature, solvent).
  • Mechanistic studies : Use isotopic labeling (e.g., ¹⁵N) to trace reaction pathways and identify rate-limiting steps .
  • Meta-analysis : Aggregate data from multiple studies to identify trends in substrate compatibility .

Q. What computational methods are suitable for modeling the coordination behavior of this compound in transition metal complexes?

Recommended tools:

  • Density Functional Theory (DFT) : Calculate binding energies and optimize geometries of metal-diamine complexes .
  • Molecular Dynamics (MD) : Simulate solvent effects on ligand exchange dynamics.
  • Crystal field theory : Predict electronic transitions in coordination compounds .

Q. How should researchers design structure-activity relationship (SAR) studies to explore the antimicrobial potential of this compound derivatives?

Methodology:

  • Derivatization : Synthesize analogs with substituted aryl groups (e.g., nitro or methoxy) to modulate bioactivity .
  • Microbial assays : Test against Gram-positive/negative bacteria using agar diffusion or broth dilution methods .
  • Toxicity profiling : Evaluate cytotoxicity in mammalian cell lines to assess therapeutic indices .

Q. What advanced statistical approaches are recommended for analyzing batch-to-batch variability in this compound synthesis?

Implement:

  • Multivariate Analysis (MVA) : Use PCA or PLS to correlate process parameters (pH, temperature) with product purity .
  • Design of Experiments (DoE) : Apply factorial designs to identify critical variables affecting yield.
  • Control charts : Monitor consistency across production batches using Shewhart or CUSUM charts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.